molecular formula C25H21ClFN5O2S B2524178 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-20-0

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2524178
CAS No.: 887222-20-0
M. Wt: 509.98
InChI Key: XYGWUALWSDRWLQ-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21ClFN5O2S and its molecular weight is 509.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole cores and piperazine substitutions demonstrate significant antimicrobial activities. For instance, studies have shown the synthesis and antimicrobial evaluation of azole derivatives, including triazole compounds, which displayed activity against various microorganisms. The structural modifications, such as the incorporation of furan and phenyl rings, contribute to their antimicrobial efficacy (Başoğlu et al., 2013; Bektaş et al., 2007).

Anti-inflammatory and Analgesic Properties

Another study on related compounds, specifically 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, revealed promising anti-inflammatory and analgesic activities. These findings suggest the potential of such compounds in developing new therapeutic agents for inflammation and pain management (Tozkoparan et al., 2004).

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives, incorporating similar heterocyclic frameworks, has shown anticancer and antiangiogenic effects in mouse tumor models. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of EAT-bearing mice. This suggests their potential as candidates for anticancer therapy, particularly in inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Solubility and Partitioning in Biological Solvents

The solubility and partitioning behavior of novel antifungal compounds, including 1,2,4-triazole derivatives, in various solvents, are crucial for their pharmacokinetic properties. Studies have focused on understanding the solubility thermodynamics and partitioning processes of such compounds, providing insights into their potential absorption and distribution in biological systems (Volkova et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of isostructural compounds with 1,2,4-triazole and thiazole components have been reported, highlighting the importance of crystallography in understanding the molecular conformations and intermolecular interactions. These studies provide a foundation for the rational design of new molecules with enhanced biological activities (Kariuki et al., 2021).

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O2S/c26-17-3-1-4-19(15-17)30-10-12-31(13-11-30)21(16-6-8-18(27)9-7-16)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGWUALWSDRWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.